N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide
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Overview
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is a complex organic compound that features a benzamide core substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzamide precursor. The thiophene moiety can be introduced through a series of reactions, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzamide core can produce amines.
Scientific Research Applications
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to specific proteins, affecting their function and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene sulfoxides and sulfones share structural similarities and exhibit similar chemical reactivity.
Benzamide derivatives: Compounds such as N-(4-isopropoxybenzyl)benzamide have similar core structures but differ in their substituents.
Uniqueness
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is unique due to the combination of its thiophene and benzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13,19,22H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLVKARNYQCWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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